

physical and chemical properties of 2-aminoethyl isopropyl ether

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Compound of Interest

Compound Name: *2-Isopropoxyethanamine*

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An In-depth Technical Guide to 2-Aminoethyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl isopropyl ether, also known as **2-isopropoxyethanamine**, is a primary amine and an ether. Its unique bifunctional nature makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, plausible synthetic routes, and its role as a building block in the development of more complex molecules.

Physical and Chemical Properties

2-Aminoethyl isopropyl ether is a colorless to pale yellow liquid under standard conditions.[\[1\]](#)[\[2\]](#) It is characterized by the physical and chemical properties summarized below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ NO	[1][3][4]
Molecular Weight	103.17 g/mol	[1][3][4]
Appearance	Colorless to Almost Colorless Clear Liquid	[1][2][3]
Boiling Point	120 °C	[1]
Melting Point	Not available	[2]
Specific Gravity (20/20)	0.84	[2]
Refractive Index (n _{20/D})	1.41	[2]
Flash Point	27 °C	

Chemical and Safety Properties

Property	Value	Source(s)
CAS Number	81731-43-3	[3][4]
Synonyms	2-Isopropoxyethylamine	[3]
Hazards	Flammable liquid and vapor. Causes severe skin burns and eye damage.	
Storage	Store in a cool, dark place under an inert atmosphere.	[3]
Solubility	Soluble in water and miscible with most organic solvents.	

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of 2-aminoethyl isopropyl ether. Below is a summary of expected spectral features based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-aminoethyl isopropyl ether is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

- -CH(CH₃)₂ (isopropyl methine): A septet around 3.6 ppm.
- -OCH₂- (methylene adjacent to oxygen): A triplet around 3.5 ppm.
- -CH₂NH₂ (methylene adjacent to nitrogen): A triplet around 2.8 ppm.
- -NH₂ (amine): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.
- -CH(CH₃)₂ (isopropyl methyls): A doublet around 1.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

- -CH(CH₃)₂ (isopropyl methine): ~70 ppm
- -OCH₂- (methylene adjacent to oxygen): ~70 ppm
- -CH₂NH₂ (methylene adjacent to nitrogen): ~42 ppm
- -CH(CH₃)₂ (isopropyl methyls): ~22 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and ether functional groups.

- N-H stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹.
- C-O-C stretch (ether): A strong, broad band in the region of 1100-1200 cm⁻¹.

- C-H stretch (alkane): Bands in the region of 2850-2970 cm^{-1} .
- N-H bend (primary amine): A band around 1600 cm^{-1} .

Mass Spectrometry

The mass spectrum of 2-aminoethyl isopropyl ether will show a molecular ion peak (M^+) at m/z 103. The fragmentation pattern is expected to be dominated by cleavage alpha to the nitrogen and oxygen atoms.

- Alpha-cleavage adjacent to the amine: Loss of a CH_2NH_2 radical, resulting in a fragment at m/z 73.
- Alpha-cleavage adjacent to the ether oxygen: Loss of an isopropyl radical, resulting in a fragment at m/z 60.
- Base Peak: The most stable carbocation will likely be the base peak. For primary amines, the iminium ion resulting from alpha-cleavage is often the base peak. In this case, the fragment $[\text{CH}_2(\text{NH}_2)]^+$ at m/z 30 or the fragment resulting from cleavage of the C-C bond, $[\text{CH}_2(\text{OCH}(\text{CH}_3)_2)]^+$ at m/z 88 are likely candidates.^[5]

Experimental Protocols: Synthesis of 2-Aminoethyl Isopropyl Ether

Two common synthetic routes for preparing primary amino ethers are the Williamson ether synthesis followed by a Gabriel synthesis or a related amine synthesis, or direct alkylation strategies.

Method 1: Williamson Ether Synthesis and Gabriel Synthesis

This two-step method first forms the ether linkage and then introduces the amine group.

Step 1: Synthesis of 2-bromoethyl isopropyl ether (Williamson Ether Synthesis)

This step involves the reaction of sodium isopropoxide with an excess of 1,2-dibromoethane.

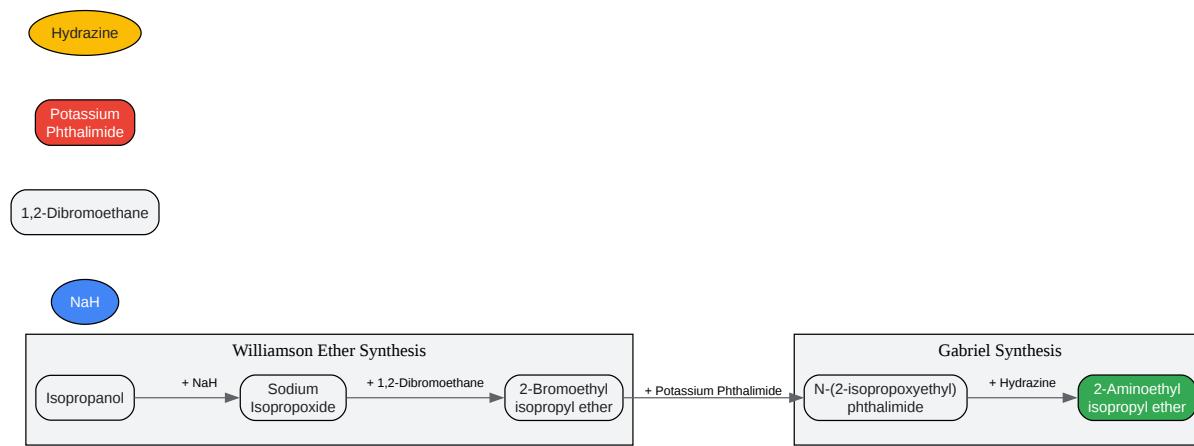
- Materials: Isopropanol, sodium hydride (NaH), 1,2-dibromoethane, diethyl ether (anhydrous).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of isopropanol in anhydrous diethyl ether is prepared.
 - Sodium hydride is added portion-wise to the solution at 0 °C to form sodium isopropoxide.
 - 1,2-dibromoethane is added dropwise to the reaction mixture.
 - The reaction is stirred at room temperature and then refluxed to ensure complete reaction.
 - The reaction mixture is cooled, quenched with water, and the organic layer is separated.
 - The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
 - The crude product is purified by fractional distillation to yield 2-bromoethyl isopropyl ether.

Step 2: Synthesis of 2-aminoethyl isopropyl ether (Gabriel Synthesis)[\[6\]](#)[\[7\]](#)

This step converts the alkyl bromide into a primary amine using potassium phthalimide.[\[6\]](#)[\[7\]](#)

- Materials: 2-bromoethyl isopropyl ether, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate.
- Procedure:
 - Potassium phthalimide is dissolved in DMF in a round-bottom flask.
 - 2-bromoethyl isopropyl ether is added to the solution, and the mixture is heated.
 - After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
 - Hydrazine hydrate is added, and the mixture is refluxed.
 - The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off.

- The filtrate is acidified with HCl and then basified with NaOH to liberate the free amine.
- The product is extracted with a suitable organic solvent, dried, and purified by distillation.



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Diagram 1: Synthetic pathway for 2-aminoethyl isopropyl ether via Williamson and Gabriel syntheses.

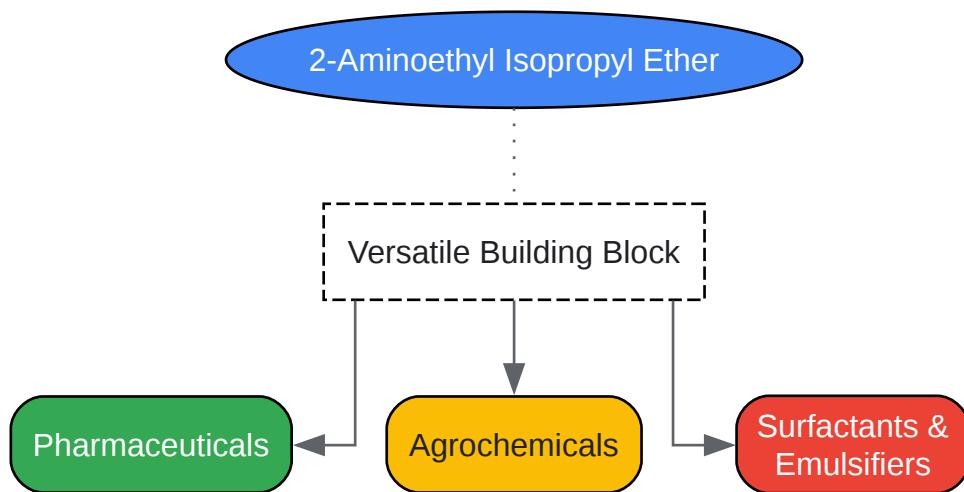
Applications

2-Aminoethyl isopropyl ether is primarily utilized as a chemical intermediate in organic synthesis.^[1] Its bifunctional nature allows it to be a versatile building block for the synthesis of a variety of more complex molecules.

- Pharmaceuticals: It can be incorporated into the synthesis of active pharmaceutical ingredients (APIs). The primary amine can be a key site for further functionalization, and the

ether linkage can provide desirable pharmacokinetic properties.[1]

- Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for the synthesis of pesticides and herbicides.[1]
- Surfactants and Emulsifiers: The combination of a hydrophilic amine group and a more hydrophobic isopropyl ether group gives it amphiphilic properties, making it a candidate for the synthesis of specialized surfactants and emulsifiers.[1]



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Diagram 2: Role of 2-aminoethyl isopropyl ether as a chemical intermediate.

Conclusion

2-Aminoethyl isopropyl ether is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. While it does not have direct applications in drug development as a final product, its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is significant. The synthetic routes outlined in this guide provide a basis for its laboratory-scale preparation. Further research into its reactivity and the development of more efficient synthetic protocols will continue to enhance its importance in the field of organic synthesis.

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